molecular formula C14H20N2O2S B2485957 N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide CAS No. 1825663-95-3

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide

Cat. No.: B2485957
CAS No.: 1825663-95-3
M. Wt: 280.39
InChI Key: WFSDAYSMPZTLIA-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide is a specialized synthetic compound designed for advanced chemical and pharmacological research. Its structure integrates a methanesulfonamide group with a propargylamine moiety, a combination observed in compounds that target enzymatically significant pathways . The propargylamine group is a critical functional group in known monoamine oxidase (MAO) inhibitors and is extensively investigated in neuroscientific research for its neuroprotective properties . Concurrently, the sulfonamide group is a prominent pharmacophore in the development of potent inhibitors for enzymes such as carbonic anhydrase, which plays a role in various physiological processes including gas balance and ion transport . This molecular architecture makes the compound a valuable chemical tool for medicinal chemists aiming to develop new therapeutic agents, particularly for central nervous system (CNS) disorders. It serves as a key intermediate for constructing more complex molecules or for probing biochemical mechanisms related to amine oxidase and anhydrase enzyme families. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-10-15(2)11-12-16(19(3,17)18)13-14-8-6-5-7-9-14/h1,5-9H,10-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSDAYSMPZTLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(CC1=CC=CC=C1)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Primary Amines

The tertiary amine side chain can be assembled via sequential alkylation of a primary amine. A representative pathway involves:

  • Prop-2-ynyl Introduction : Reaction of ethylenediamine with propargyl bromide (HC≡CCH₂Br) in the presence of a base (e.g., K₂CO₃) to yield N-(prop-2-ynyl)ethylenediamine .
  • Methylation : Treatment with methyl iodide (CH₃I) under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) to install the methyl group.
  • Benzylation : Finally, benzyl bromide (C₆H₅CH₂Br) is introduced to form the N-benzyl-protected tertiary amine.

Reaction Conditions :

  • Solvent: Acetonitrile/water (300:1 v/v) for optimal phase-transfer efficiency.
  • Temperature: Room temperature (25°C) to prevent propargyl group oxidation.
  • Yield: ~60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Sulfonamide Formation via Nucleophilic Substitution

Methanesulfonylation of the Tertiary Amine

The tertiary amine backbone reacts with methanesulfonyl chloride (CH₃SO₂Cl) to form the sulfonamide bond. This exothermic reaction requires:

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
  • Stoichiometry : 1:1 molar ratio of amine to methanesulfonyl chloride to avoid over-sulfonylation.

Procedure :

  • Dissolve N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]amine (1 equiv) in anhydrous DCM.
  • Add Et₃N (1.2 equiv) dropwise at 0°C.
  • Introduce methanesulfonyl chloride (1.05 equiv) slowly over 30 minutes.
  • Stir at room temperature for 12 h.
  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 75–85% after purification.

Alternative Pathways and Optimization

Reductive Amination Approach

For improved stereochemical control, reductive amination may be employed:

  • Condense 2-[methyl(prop-2-ynyl)amino]ethylamine with benzaldehyde (C₆H₅CHO) in methanol.
  • Reduce the imine intermediate using sodium borohydride (NaBH₄) to form the N-benzyl amine.
  • Proceed with methanesulfonylation as described in Section 3.1.

Advantages :

  • Higher regioselectivity for benzyl group installation.
  • Avoids harsh alkylation conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 2.45 (s, 3H, SO₂CH₃).
    • δ 3.20–3.50 (m, 4H, –NCH₂CH₂N–).
    • δ 4.30 (s, 2H, –CH₂C₆H₅).
    • δ 2.10 (s, 1H, ≡CH).
  • LC-MS : Molecular ion peak at m/z 349.1 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 8.2 min.
  • Melting Point : 112–114°C (recrystallized from ethanol).

Challenges and Mitigation Strategies

Propargyl Group Stability

The prop-2-ynyl moiety is prone to oxidation under acidic or high-temperature conditions. Mitigation includes:

  • Conducting reactions under inert atmosphere.
  • Avoiding strong oxidizing agents (e.g., HNO₃, KMnO₄).

Sulfonamide Hydrolysis

The –SO₂NH– bond may hydrolyze in strongly basic media. Recommendations:

  • Maintain pH < 10 during synthesis.
  • Use aprotic solvents (e.g., DMF, THF).

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or propargyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or propargyl derivatives.

Scientific Research Applications

Antidepressant and Neuroleptic Activity

Research has indicated that compounds similar to N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide exhibit neuroleptic properties, which can be beneficial in treating psychotic disorders. For instance, benzamides related to this compound have shown promising results in inhibiting apomorphine-induced stereotyped behavior in animal models, suggesting their potential as antipsychotic agents .

Table 1: Neuroleptic Activity of Related Compounds

Compound NameActivity (Potency)Reference
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide15x more active than metoclopramide
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide13x more potent than haloperidol

Monoamine Oxidase Inhibition

This compound and its analogs have been studied for their inhibitory effects on monoamine oxidases (MAO), particularly MAO B. Such inhibition is crucial for the treatment of neurodegenerative diseases like Parkinson's disease, where MAO B activity is detrimental .

Table 2: MAO Inhibition Potency of Related Compounds

Compound NameMAO A InhibitionMAO B InhibitionReference
RasagilineHigh specificity (k(inact)/K(i) = 100-fold)Highest potency among studied compounds
N-propargyl-1(R)-aminoindanLower isozyme specificity compared to rasagilineEffective inhibitor

Seizure Models

Compounds derived from the structure of this compound have been evaluated for anticonvulsant activity using various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that such compounds may provide a new class of anticonvulsants with improved safety profiles compared to traditional medications .

Table 3: Anticonvulsant Activity of Selected Compounds

Compound NameED50 (mg/kg, MES Test)ED50 (mg/kg, scPTZ Test)Reference
Compound 1032.08Not specified
Compound 940.34Not specified

Pharmacophoric Analysis

The pharmacophoric arrangement of this compound is critical for its biological activity. Variations in the structure have been shown to significantly affect receptor binding affinity and antagonism, which is essential for optimizing drug efficacy .

Table 4: Structure-Activity Relationships

ModificationEffect on ActivityReference
Addition of methyl group at para positionEnhanced binding affinity
Replacement of ester with amide groupImproved receptor selectivity

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Propargyl Group : The target compound’s propargyl group distinguishes it from biphenyl-containing analogs (8g, 8h) and benzenesulfonamide derivatives (e.g., ). This group may enhance reactivity in conjugation reactions or alter steric hindrance compared to bulkier aryl substituents.
  • Synthesis: While 8g and 8h were synthesized via nucleophilic substitution or urea formation in polar solvents (methanol/DCM) with tertiary amine catalysts, the target compound likely required alkylation of the ethylamine side chain followed by sulfonylation. The absence of aromatic rings in its structure may simplify purification compared to biphenyl derivatives.

Physicochemical and Spectroscopic Properties

Molecular Weight and Polarity :

  • The molecular weight of the target compound is estimated to be ~350–370 g/mol, lower than biphenyl derivatives like 8g (MW ~550–600 g/mol) due to the absence of extended aromatic systems.
  • The propargyl group increases polarity compared to purely aliphatic analogs but reduces it relative to methoxy or dioxane-containing compounds (e.g., 8g: δ 3.7–6.8 ppm in NMR) .

Spectroscopic Confirmation :

  • Similar to analogs in , structural confirmation of the target compound would rely on ¹H/¹³C NMR (e.g., propargyl protons at δ ~2.0–2.5 ppm, methyl groups at δ ~1.5–2.0 ppm) and mass spectrometry (MS) for molecular ion validation.

Biological Activity

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's structure features a benzyl group, a propargylamine moiety, and a methanesulfonamide functional group. The synthesis typically involves the reaction of benzylamine with propargyl bromide to form N-benzylpropargylamine, which is then treated with methanesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator by binding to active sites, thereby altering enzymatic activity or receptor signaling pathways .

Biological Activity Overview

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits binding affinity for certain G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction .
  • Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further therapeutic exploration.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits specific enzymes related to inflammation,
Receptor BindingHigh affinity for 5-HT2A receptors
Anticancer ActivityDemonstrated efficacy against leukemia cell lines

Detailed Research Findings

  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit enzymes associated with inflammatory pathways. For example, studies have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Receptor Binding Affinity : The compound has been evaluated for its binding affinity to serotonin receptors. A study found that modifications in the benzyl group significantly increased binding affinity to the 5-HT2A receptor, suggesting that structural variations can enhance biological activity .
  • Anticancer Properties : A recent study highlighted the compound's effectiveness against various cancer cell lines, particularly leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Comparison of Biological Activities

CompoundEnzyme InhibitionReceptor AffinityAnticancer Activity
This compoundYesHighYes
N-BenzylpropargylamineModerateModerateNo
Methanesulfonamide DerivativesLowLowVariable

This compound stands out due to its combined functional groups, which provide unique reactivity and biological activity compared to similar compounds.

Q & A

Q. Example Docking Results :

CompoundTarget (PDB ID)RMSD (Å)Binding Affinity (kcal/mol)
10NFAK (4GU6)1.204-9.8

How can researchers resolve contradictions in biological activity data across different studies?

Advanced
Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., FAK vs. PYK2) using fluorescence polarization and radiometric assays .
  • Metabolic stability testing : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Dose-response curves : Use Hill slopes to identify non-specific binding (slope ≠ 1) .

Case Study : A derivative showed conflicting IC₅₀ values (nM vs. μM) in two studies. Re-evaluation under standardized ATP concentrations (1 mM) resolved the discrepancy .

What in vitro assays are suitable for assessing its enzyme inhibitory activity?

Q. Methodological

  • Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant FAK or PYK2. Include staurosporine as a positive control .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., MDA-MB-231) after 24-hour exposure .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm) to confirm binding-induced stabilization .

Data Interpretation : A ΔTm > 2°C suggests strong binding. Correlate with docking results to validate hypothesized interactions .

How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Q. Advanced

  • Propargyl group modifications : Replace prop-2-ynyl with cyclopropylacetylene to reduce off-target reactivity while maintaining FAK affinity .
  • Benzyl substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the benzyl para-position to enhance hydrophobic interactions with FAK’s Phe556 .
  • Sulfonamide bioisosteres : Replace methanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .

Q. SAR Table :

ModificationEffect on FAK IC₅₀Selectivity (FAK/PYK2)
Propargyl → Cyclopropylacetylene2.1 nM → 3.5 nM12-fold → 28-fold
Benzyl-4-Cl1.8 nM → 0.9 nM15-fold → 22-fold

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